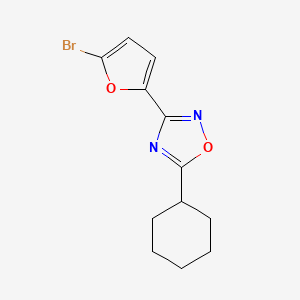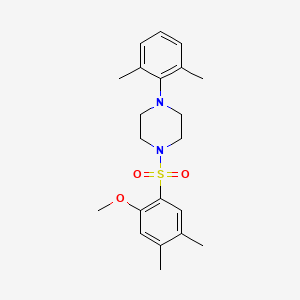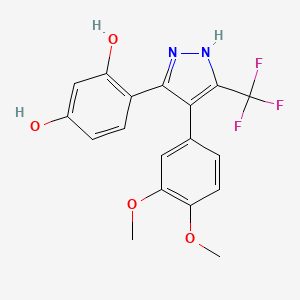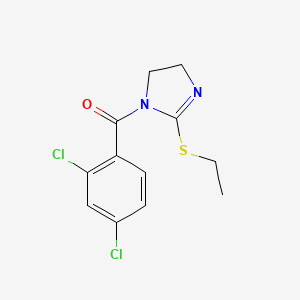![molecular formula C16H12FN3O4 B2666449 N-[cyano(2-fluorophenyl)methyl]-3-methoxy-2-nitrobenzamide CAS No. 1808890-82-5](/img/structure/B2666449.png)
N-[cyano(2-fluorophenyl)methyl]-3-methoxy-2-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[cyano(2-fluorophenyl)methyl]-3-methoxy-2-nitrobenzamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a cyano group, a fluorophenyl group, a methoxy group, and a nitrobenzamide moiety, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(2-fluorophenyl)methyl]-3-methoxy-2-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Cyano Group Introduction:
Amidation: The final step involves the formation of the amide bond, typically through the reaction of the intermediate with an amine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-[cyano(2-fluorophenyl)methyl]-3-methoxy-2-nitrobenzamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
科学的研究の応用
N-[cyano(2-fluorophenyl)methyl]-3-methoxy-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of N-[cyano(2-fluorophenyl)methyl]-3-methoxy-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The cyano and nitro groups are known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The fluorophenyl and methoxy groups may enhance the compound’s binding affinity and specificity for its targets.
類似化合物との比較
N-[cyano(2-fluorophenyl)methyl]-3-methoxy-2-nitrobenzamide can be compared with other similar compounds, such as:
N-[cyano(2-chlorophenyl)methyl]-3-methoxy-2-nitrobenzamide: Similar structure but with a chlorine atom instead of fluorine.
N-[cyano(2-bromophenyl)methyl]-3-methoxy-2-nitrobenzamide: Similar structure but with a bromine atom instead of fluorine.
N-[cyano(2-iodophenyl)methyl]-3-methoxy-2-nitrobenzamide: Similar structure but with an iodine atom instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties compared to its chloro, bromo, and iodo analogs.
特性
IUPAC Name |
N-[cyano-(2-fluorophenyl)methyl]-3-methoxy-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O4/c1-24-14-8-4-6-11(15(14)20(22)23)16(21)19-13(9-18)10-5-2-3-7-12(10)17/h2-8,13H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUJIYQWSKKFHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1[N+](=O)[O-])C(=O)NC(C#N)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2666366.png)
![4-(3-chlorophenyl)-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2666370.png)
![2-[2-(Tert-butoxy)acetamido]-2-methylpropanoic acid](/img/structure/B2666372.png)

![2-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2666374.png)

![N-{6-azaspiro[2.5]octan-1-yl}-N-(thiophen-3-ylmethyl)acetamide](/img/structure/B2666377.png)


![2,2-dimethyl-N-(4-{[(2-phenylethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)propanamide](/img/structure/B2666380.png)
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2666383.png)


![2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B2666389.png)
